2-Hydroxy atorvastatin calcium salt
Description
Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a calcium salt derivative of a heptanoic acid-based compound featuring a pyrrole core substituted with fluorophenyl, hydroxyphenyl carbamoyl, phenyl, and isopropyl groups. Its molecular formula is C₆₆H₆₆CaF₂N₄O₁₀, with a molecular weight of 1155.34 g/mol . This compound is structurally related to atorvastatin (a statin drug) and is classified as a USP Atorvastatin Related Compound C . The stereochemistry at the 3R and 5R positions of the heptanoate chain is critical for its biological activity and interaction with HMG-CoA reductase, the target enzyme for cholesterol biosynthesis .
Key structural features include:
- A pyrrole ring substituted with 4-fluorophenyl, phenyl, and isopropyl groups.
- A calcium ion coordinating with two deprotonated hydroxyl groups on the heptanoate chain, influencing solubility and bioavailability .
Properties
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCWNJZXNVSDOU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H68CaF2N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Composition
The compound is characterized by the presence of a calcium ion and a complex organic moiety that includes:
- Fluorophenyl group
- Hydroxyphenyl carbamoyl moiety
- Pyrrol structure with multiple substituents
The molecular formula can be summarized as follows:
| Component | Structure |
|---|---|
| Calcium ion | Ca²⁺ |
| Fluorophenyl group | C₆H₄F |
| Hydroxyphenyl carbamoyl | C₆H₄(OH)(NHCO) |
| Pyrrol structure | C₅H₄N |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit various cancer cell lines, particularly those associated with breast cancer (e.g., MCF-7 and MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics .
The biological activity of Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is thought to be mediated through several pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Interaction with Receptor Tyrosine Kinases (RTKs) : It is believed that the compound can modulate RTK signaling pathways, which are critical in cancer cell proliferation and survival.
Case Study 1: Antitumor Efficacy
A study conducted on MDA-MB-231 cells showed that treatment with this compound led to a significant decrease in cell viability. The results indicated an IC50 value of approximately 15 µM, suggesting potent antitumor activity .
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced TNF-alpha and IL-6 levels by over 50%, demonstrating its potential as an anti-inflammatory agent .
Scientific Research Applications
Pharmacological Applications
Cholesterol Management
- As a statin derivative, this compound functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. Studies have demonstrated its efficacy in lowering low-density lipoprotein (LDL) cholesterol levels, thereby reducing the risk of cardiovascular diseases .
Anti-inflammatory Properties
- Recent research indicates that atorvastatin derivatives possess anti-inflammatory properties. They may help in reducing inflammation associated with various chronic conditions, including atherosclerosis and rheumatoid arthritis. The anti-inflammatory effects are attributed to the modulation of inflammatory cytokines and pathways .
Neuroprotective Effects
- Emerging studies suggest potential neuroprotective effects of atorvastatin derivatives, including calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate. These compounds may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
Mechanistic Insights
The mechanism of action for calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves:
- Inhibition of Cholesterol Synthesis : By blocking the HMG-CoA reductase enzyme, it effectively lowers cholesterol production.
- Endothelial Function Improvement : Enhances endothelial function and promotes vasodilation through nitric oxide release.
Clinical Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrrole-based statin derivatives and related impurities. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
The 2-hydroxyphenyl carbamoyl group in the target compound enhances hydrogen-bonding capacity, which may improve binding affinity to HMG-CoA reductase but reduce oral bioavailability due to higher polarity .
Stereochemical Influence: The 3R,5R configuration in the heptanoate chain is conserved across active statin derivatives, including the target compound and Atorvastatin Related Compound H. This configuration is critical for mimicking the transition state of HMG-CoA during enzyme inhibition .
Synthetic Intermediates :
- Ethyl derivatives (e.g., CAS 147098-20-2) with pyrimidine cores exhibit lower molecular weights and distinct pharmacokinetic profiles due to esterification, which is hydrolyzed in vivo to active acids .
Safety and Impurity Profiles :
- The target compound is classified as a process-related impurity in atorvastatin synthesis. Its structural similarity to the parent drug necessitates stringent control during manufacturing to avoid pharmacological interference .
Q & A
Q. How can researchers confirm the stereochemical configuration of the compound?
Methodological Answer :
- X-ray crystallography is the gold standard for resolving stereochemistry. For this compound, single-crystal X-ray diffraction can determine the (3R,5R) configuration of the dihydroxyheptanoate moiety and substituent orientations on the pyrrole core .
- NMR spectroscopy (e.g., NOESY or COSY) can validate spatial proximity of protons, such as the hydroxyl groups at positions 3 and 5 .
- Circular Dichroism (CD) may supplement analysis by correlating optical activity with chiral centers .
Q. What analytical techniques ensure purity and structural integrity during synthesis?
Methodological Answer :
- HPLC-PDA/MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to separate impurities. Monitor UV absorption at 245 nm (characteristic of fluorophenyl groups) and confirm molecular ions via high-resolution MS (e.g., m/z 1195.42 for [M+H]⁺) .
- TGA/DSC : Assess thermal stability and hydrate content (e.g., trihydrate forms in ) to avoid decomposition during storage .
Advanced Research Questions
Q. What synthetic challenges arise in constructing the pyrrole core with regioselective substituent placement?
Methodological Answer :
- Regioselective Paal-Knorr pyrrole synthesis : Optimize reaction conditions (e.g., Lewis acids like ZnCl₂) to control substituent orientation at positions 2, 3, and 5 of the pyrrole ring. Contradictions in CAS registry entries (e.g., 693793-53-2 vs. 134523-03-8) suggest sensitivity to substituent order .
- Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups during carbamoylation to prevent side reactions .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer :
- Impurity profiling : Compare batches using LC-MS to identify contaminants like Atorvastatin Calcium Impurity Q (EP specification), which shares structural similarities but differs in oxidation states .
- Enantiomeric purity assays : Employ chiral HPLC (e.g., Chiralpak AD-H column) to quantify undesired (3S,5S) enantiomers, which may suppress HMG-CoA reductase inhibition .
Q. What computational methods predict the compound’s environmental fate or metabolic pathways?
Methodological Answer :
- Molecular docking : Simulate binding to HMG-CoA reductase using AutoDock Vina to validate interactions with the fluorophenyl and carbamoyl groups .
- QSAR models : Train models on logP and topological polar surface area (TPSA) to predict bioavailability and renal clearance .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
